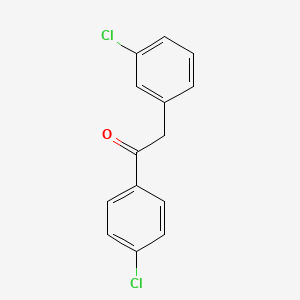

Ethanone, 2-(3-chlorophenyl)-1-(4-chlorophenyl)-

Descripción general

Descripción

Ethanone, 2-(3-chlorophenyl)-1-(4-chlorophenyl)-, is an organic compound with the molecular formula C10H8Cl2. It is a colorless solid that is soluble in organic solvents and has a faint odor. It is used in the synthesis of various pharmaceuticals, dyes, and other organic compounds.

Aplicaciones Científicas De Investigación

Heterocyclization Reactions : The compound 2-(4-chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one, related to Ethanone, was used in heterocyclization reactions to produce isoflavones and other heterocyclic compounds like isoxazoles, pyrazoles, and 2-aminopyrimidines (Moskvina, Shilin, & Khilya, 2015).

Vibrational and Structural Analysis : A derivative of Ethanone was studied for its molecular structure, vibrational spectra, and nonlinear optical properties. This research aids in understanding the electronic properties and potential applications in materials science (ShanaParveen et al., 2016).

Synthesis of Pharmaceutical Intermediates : The compound is used in the synthesis of pharmaceutical intermediates, such as 2-Chloro-1-(4-chlorophenyl)ethanone, which is used for further chemical modifications in drug synthesis (Li De-liang, 2010).

Crystal Structure Analysis : Ethanone derivatives have been used to study crystal structures, helping to understand molecular interactions and stability (Jian-Qiang Zheng, Yan-Jie Cui, & Xiaoping Rao, 2014).

Anti-Inflammatory Activity : Some derivatives of Ethanone have shown potential anti-inflammatory activity, indicating their use in developing new therapeutic agents (Karande & Rathi, 2017).

Synthesis of Enantiomerically Pure Compounds : Research on Ethanone derivatives also involves the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry for creating drugs with specific biological activity (Zhang et al., 2014).

Pharmaceutical Intermediate Synthesis : Ethanone is utilized as a key intermediate in synthesizing pharmaceuticals like β-adrenoceptor receptor agonists (Ni, Zhang, & Sun, 2012).

Propiedades

IUPAC Name |

2-(3-chlorophenyl)-1-(4-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O/c15-12-6-4-11(5-7-12)14(17)9-10-2-1-3-13(16)8-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRURULNDNOWMGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

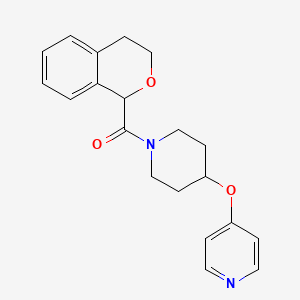

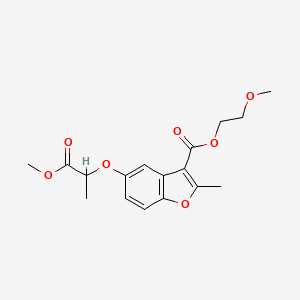

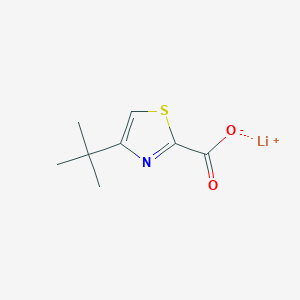

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2412607.png)

![N-{4-[(2-methoxyphenyl)amino]phenyl}-2-sulfanylpyridine-3-carboxamide](/img/structure/B2412612.png)

![N-(2-bromobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2412618.png)